7-Chloro-4-((2-(diethylamino)ethyl)amino)-6-nitroquinoline diphosphate
CAS No.: 78806-23-2
Cat. No.: VC17071379
Molecular Formula: C15H19ClN4O2
Molecular Weight: 322.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78806-23-2 |
---|---|
Molecular Formula | C15H19ClN4O2 |
Molecular Weight | 322.79 g/mol |
IUPAC Name | N-(7-chloro-6-nitroquinolin-4-yl)-N',N'-diethylethane-1,2-diamine |
Standard InChI | InChI=1S/C15H19ClN4O2/c1-3-19(4-2)8-7-18-13-5-6-17-14-10-12(16)15(20(21)22)9-11(13)14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18) |
Standard InChI Key | XUILFOYTCOSWCT-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC)CCNC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name is 7-chloro-4-[(2-diethylaminoethyl)amino]-6-nitroquinoline diphosphate, with the molecular formula C₁₆H₂₁ClN₅O₇P₂ (calculated molecular weight: 507.76 g/mol). Its quinoline backbone features:
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A chlorine atom at position 7, enhancing electrophilic reactivity .
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A nitro group at position 6, common in antiparasitic agents .
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A 2-(diethylamino)ethylamino side chain at position 4, which influences lipophilicity and receptor binding .
The diphosphate counterion (PO₄³⁻) improves aqueous solubility, critical for bioavailability in drug formulations .
Synthesis and Optimization
While no direct synthesis protocol exists in the provided sources, analogous quinoline derivatives suggest a multi-step approach:
Nitration and Halogenation
Similar to the nitration of 3,4-dimethoxybenzene in CN1749250A , the quinoline core could undergo nitration at position 6 using nitric acid under controlled temperatures (0–5°C). Subsequent chlorination via phosphorus oxychloride (POCl₃) at 80–100°C introduces the chlorine atom at position 7 .
Salt Formation
The free base is treated with pyrophosphoric acid (H₄P₂O₇) in ethanol to yield the diphosphate salt .
Table 1: Hypothetical Synthesis Parameters
Physicochemical Properties
Key properties inferred from structural analogs include:
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Solubility: High water solubility (>50 mg/mL) due to diphosphate ionic character .
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Melting Point: 180–185°C (decomposition), consistent with nitroquinoline salts .
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Stability: Sensitive to light and humidity; requires storage at 2–8°C in inert atmospheres .
Pharmacological Applications
While direct studies are absent, the nitroquinoline scaffold is associated with:
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Antimalarial Activity: Chloroquine analogs inhibit heme polymerization in Plasmodium species .
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Anticancer Potential: Nitro groups induce DNA alkylation in tumor cells .
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Antiviral Effects: Quinolines interfere with viral replication machinery .
Table 2: Comparative Bioactivity of Quinoline Derivatives
Compound | Target IC₅₀ (nM) | Selectivity Index |
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Chloroquine diphosphate | 12 (Plasmodium) | 150 |
Hypothetical 7-Chloro-4-... | Data unavailable | Data unavailable |
Future Perspectives
Further research should prioritize:
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